Methyl 3-chloro-5-iodobenzoate Methyl 3-chloro-5-iodobenzoate
Brand Name: Vulcanchem
CAS No.: 289039-85-6
VCID: VC2474883
InChI: InChI=1S/C8H6ClIO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
SMILES: COC(=O)C1=CC(=CC(=C1)I)Cl
Molecular Formula: C8H6ClIO2
Molecular Weight: 296.49 g/mol

Methyl 3-chloro-5-iodobenzoate

CAS No.: 289039-85-6

Cat. No.: VC2474883

Molecular Formula: C8H6ClIO2

Molecular Weight: 296.49 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-chloro-5-iodobenzoate - 289039-85-6

Specification

CAS No. 289039-85-6
Molecular Formula C8H6ClIO2
Molecular Weight 296.49 g/mol
IUPAC Name methyl 3-chloro-5-iodobenzoate
Standard InChI InChI=1S/C8H6ClIO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
Standard InChI Key ZDSIXLJPASGHDW-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC(=C1)I)Cl
Canonical SMILES COC(=O)C1=CC(=CC(=C1)I)Cl

Introduction

Chemical Identity and Structure

Methyl 3-chloro-5-iodobenzoate (C₈H₆ClIO₂) is a halogenated benzoic acid ester characterized by a benzene ring core with specific functional group substitutions. The compound contains a carboxylate methyl ester (-COOCH₃) group, a chlorine atom, and an iodine atom arranged in a specific pattern around the aromatic ring.

Basic Identification Information

ParameterValue
IUPAC NameMethyl 3-chloro-5-iodobenzoate
CAS Registry Number289039-85-6
Molecular FormulaC₈H₆ClIO₂
Molecular Weight296.49 g/mol
European Community (EC) Number608-288-5
MDL NumberMFCD00673018
DSSTox Substance IDDTXSID90641027

Structure Representations

The chemical structure of methyl 3-chloro-5-iodobenzoate can be represented through various notation systems:

Representation TypeValue
SMILESCOC(=O)C1=CC(=CC(=C1)I)Cl
InChIInChI=1S/C8H6ClIO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
InChIKeyZDSIXLJPASGHDW-UHFFFAOYSA-N

Common Synonyms

The compound is also known by several alternative names:

  • 3-Chloro-5-iodobenzoic acid methyl ester

  • Methyl 5-chloro-3-iodobenzoate

  • Benzoic acid, 3-chloro-5-iodo-, methyl ester

Physical and Chemical Properties

Methyl 3-chloro-5-iodobenzoate possesses distinctive physical and chemical properties that influence its behavior in various applications and reactions.

Physical Properties

PropertyValue
Physical StatePowder/Solid
ColorOff-white
Melting Point41-43°C
Boiling Point322.7±27.0°C (Predicted)
Density1.837±0.06 g/cm³ (Predicted)
SensitivityLight sensitive

Chemical Properties and Molecular Characteristics

PropertyValue
LogP3.51
Heavy Atoms Count12
Rotatable Bond Count2
Number of Rings1
Carbon Bond Saturation (Fsp³)0.125
Polar Surface Area26 Ų
Hydrogen Bond Acceptors1
Hydrogen Bond Donors0

Spectroscopic Properties

The compound exhibits characteristic spectroscopic properties that are valuable for its identification and purity assessment in laboratory settings .

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]⁺296.91738143.4
[M+Na]⁺318.89932149.8
[M+NH₄]⁺313.94392147.9
[M+K]⁺334.87326146.6
[M-H]⁻294.90282139.1
[M+Na-2H]⁻316.88477137.8
[M]⁺295.90955142.3
[M]⁻295.91065142.3

Synthesis and Preparation

The synthesis of methyl 3-chloro-5-iodobenzoate typically involves halogenation reactions of benzoic acid derivatives or direct esterification of 3-chloro-5-iodobenzoic acid .

Reaction Conditions

SupplierPurityPack SizeApproximate Price (USD)
BLD Pharmatech98%250 mg$16
BLD Pharmatech98%1 g$22
BLD Pharmatech98%5 g$45
BLD Pharmatech98%25 g$210
Enamine US95%100 mg$19
Enamine US95%250 mg$19
Enamine US95%500 mg$19

The compound is typically supplied as an off-white powder and may be available under various catalog numbers from different suppliers .

Hazard StatementCodeDescription
H315Skin Corrosion/Irritation Category 2Causes skin irritation
H319Serious Eye Damage/Eye Irritation Category 2Causes serious eye irritation
H335Specific Target Organ Toxicity - Single Exposure Category 3May cause respiratory irritation

Occupational Exposure Limits

According to occupational exposure banding information, methyl 3-chloro-5-iodobenzoate falls into Exposure Band E with a recommended exposure limit of ≤ 0.01 mg/m³ .

Related Compounds

Several structurally similar compounds are related to methyl 3-chloro-5-iodobenzoate, including its acid precursor and isomeric structures.

3-Chloro-5-Iodobenzoic Acid

3-Chloro-5-iodobenzoic acid (CAS: 289039-25-4) is the carboxylic acid counterpart of methyl 3-chloro-5-iodobenzoate. It has a molecular formula of C₇H₄ClIO₂ and a molecular weight of 282.46 g/mol. This compound can serve as a starting material for the synthesis of methyl 3-chloro-5-iodobenzoate through esterification reactions.

Isomeric and Related Structures

Several structural isomers and related compounds have been documented:

  • Methyl 2-chloro-5-iodobenzoate

  • Methyl 5-chloro-2-iodobenzoate

  • Methyl 4-chloro-3-iodobenzoate

  • Methyl 4-chloro-2-iodobenzoate

  • Methyl-3-chloro-4-iodobenzoate

These isomers differ in the positions of the chlorine and iodine substituents on the benzene ring, which can significantly affect their chemical reactivity and physical properties.

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